Product packaging for 2-Allyl-3-methyl-1,2-dihydroquinoxaline(Cat. No.:CAS No. 113477-68-2)

2-Allyl-3-methyl-1,2-dihydroquinoxaline

Cat. No.: B038819
CAS No.: 113477-68-2
M. Wt: 186.25 g/mol
InChI Key: GRENXCQIVBYLQT-UHFFFAOYSA-N
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Description

2-Allyl-3-methyl-1,2-dihydroquinoxaline is a versatile and synthetically valuable dihydroquinoxaline derivative. This compound features a unique molecular scaffold that serves as a key intermediate and precursor in various research domains, particularly in organic synthesis and medicinal chemistry. Its core structure incorporates a dihydroquinoxaline ring system, which is a privileged motif in the development of pharmacologically active compounds, coupled with a reactive allyl group that enables further functionalization through reactions such as cross-coupling, cyclization, or oxidation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B038819 2-Allyl-3-methyl-1,2-dihydroquinoxaline CAS No. 113477-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENXCQIVBYLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550773
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113477-68-2
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation of 2 Allyl 3 Methyl 1,2 Dihydroquinoxaline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework.

¹H NMR Spectral Interpretation: Chemical Shifts, Coupling Constants, and Multiplicity

The ¹H NMR spectrum of 2-Allyl-3-methyl-1,2-dihydroquinoxaline provides critical information regarding the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton. The allyl group protons exhibit characteristic signals in the olefinic and aliphatic regions of the spectrum. The methyl group protons typically appear as a singlet, while the protons on the dihydroquinoxaline ring system show complex splitting patterns due to spin-spin coupling, which provides information about adjacent protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, identifying which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the positions of substituents. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations in the aromatic and aliphatic regions, as well as C=C and C=N stretching vibrations. Raman spectroscopy can provide complementary information, particularly for non-polar bonds.

Single Crystal X-ray Diffraction Analysis

Molecular Geometry, Bond Lengths, Bond Angles, and Dihedral Angles

A complete crystallographic study would elucidate the precise molecular geometry of this compound. This includes the determination of all bond lengths, which are the equilibrium distances between the nuclei of two bonded atoms. Bond angles, the angles between three connected atoms, and dihedral angles, the angles between two planes defined by sets of four atoms, would also be determined. These parameters collectively describe the three-dimensional shape of the molecule, including the conformation of the dihydroquinoxaline ring and the orientation of the allyl and methyl substituents.

For illustrative purposes, a hypothetical data table for the molecular geometry is presented below. It is important to note that these values are placeholders and not based on experimental data.

ParameterValue
Bond Lengths (Å)
N1-C2Value not available
C2-C3Value not available
C3-N4Value not available
C-C (allyl)Value not available
C=C (allyl)Value not available
Bond Angles (°)
N1-C2-C3Value not available
C2-C3-N4Value not available
C-C-C (allyl)Value not available
Dihedral Angles (°)
N1-C2-C3-N4Value not available

Analysis of Intermolecular Interactions

The packing of molecules within a crystal is governed by various intermolecular interactions. A thorough crystallographic analysis would identify and characterize these interactions for this compound. These can include classical hydrogen bonds (e.g., N-H···N or C-H···N), weaker C-H···X interactions (where X is an electronegative atom), π-π stacking interactions between the aromatic rings of adjacent quinoxaline (B1680401) moieties, and van der Waals forces. The nature, geometry, and strength of these interactions are crucial for understanding the stability of the crystal lattice and can influence the material's bulk properties. Without experimental data, a detailed analysis of the intermolecular interactions for this specific compound cannot be provided.

A hypothetical data table for intermolecular interactions is presented below for illustrative purposes.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
Hydrogen BondingNot availableN/AN/AN/AN/A
π-π StackingNot availableN/AN/AN/AN/A
C-H···π InteractionsNot availableN/AN/AN/AN/A

Stereochemical Considerations for 2 Allyl 3 Methyl 1,2 Dihydroquinoxaline

Identification and Configuration Assignment of Chiral Centers

The structure of 2-Allyl-3-methyl-1,2-dihydroquinoxaline features two chiral centers, also known as stereocenters, at the C2 and C3 positions of the dihydropyrazine (B8608421) ring. A chiral center is a carbon atom that is bonded to four different groups.

C2 Position: The carbon atom at the second position is bonded to a hydrogen atom, the nitrogen atom at position 1, the carbon atom at position 3, and an allyl group. Since these four groups are different, the C2 atom is a chiral center.

C3 Position: Similarly, the carbon atom at the third position is attached to a hydrogen atom, the nitrogen atom at position 4, the carbon atom at position 2, and a methyl group. These four distinct substituents render the C3 atom a chiral center.

The absolute configuration of each chiral center is assigned as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.com This system prioritizes the substituents attached to the chiral center based on their atomic number. libretexts.org

Assignment of Priorities for C2:

-N1-: The nitrogen atom has the highest atomic number.

-C3(H)(CH₃)-: The carbon of the dihydropyrazine ring.

-CH₂-CH=CH₂ (Allyl group): The carbon of the allyl group.

-H: The hydrogen atom has the lowest atomic number.

Assignment of Priorities for C3:

-N4-: The nitrogen atom has the highest atomic number.

-C2(H)(Allyl)-: The carbon of the dihydropyrazine ring.

-CH₃ (Methyl group): The carbon of the methyl group.

-H: The hydrogen atom has the lowest atomic number.

To determine the R or S configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The direction from the highest priority substituent to the second, and then to the third, is observed. A clockwise direction indicates an R configuration, while a counter-clockwise direction signifies an S configuration. youtube.com

Analysis of Enantiomeric and Diastereomeric Relationships within Dihydroquinoxaline Systems

With two chiral centers, this compound can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers can be classified as enantiomers or diastereomers.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the enantiomeric pairs are (2R, 3R) and (2S, 3S), as well as (2R, 3S) and (2S, 3R).

Diastereomers: These are stereoisomers that are not mirror images of each other. In this system, any stereoisomer is a diastereomer of any other stereoisomer that is not its enantiomer. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

The relative orientation of the allyl and methyl groups can be described as cis or trans. In the cis isomer, the allyl and methyl groups are on the same side of the dihydropyrazine ring, corresponding to the (2R, 3S) and (2S, 3R) configurations. In the trans isomer, they are on opposite sides, corresponding to the (2R, 3R) and (2S, 3S) configurations. The synthesis of 2,3-disubstituted tetrahydroquinoxalines often results in the formation of the cis-hydrogenation products with high diastereoselectivity. nih.gov

Table 1: Stereoisomers of this compound

ConfigurationRelationship to (2R, 3R)
(2R, 3R)-
(2S, 3S)Enantiomer
(2R, 3S)Diastereomer
(2S, 3R)Diastereomer

Conformational Analysis of the Dihydropyrazine Ring System (e.g., Boat Conformation)

The six-membered dihydropyrazine ring in 1,2-dihydroquinoxaline is not planar. nih.gov Similar to other six-membered rings like cyclohexane, it adopts non-planar conformations to relieve ring strain. The most stable conformation for cyclohexane is the chair conformation. libretexts.orgwikipedia.org However, for 1,4-dihydropyridine, a related heterocyclic system, theoretical calculations suggest a very flat boat conformation. nih.gov It is plausible that the dihydropyrazine ring in this compound also adopts a boat or a twisted-boat conformation.

In a boat conformation, steric strain can arise from the interaction of substituents, particularly the "flagpole" interactions between substituents on opposite ends of the "boat". youtube.com The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the allyl and methyl substituents.

Influence of Substituents (Allyl, Methyl) on Stereochemical Outcomes and Molecular Conformation

The nature and position of substituents on the dihydropyrazine ring significantly influence both the stereochemical outcome of synthetic reactions and the preferred conformation of the molecule. researchgate.net

Steric Effects: The steric bulk of the allyl and methyl groups will play a crucial role in determining the diastereoselectivity of reactions leading to the formation of the dihydroquinoxaline ring. jove.com For instance, in the reduction of a quinoxaline (B1680401) precursor, the hydride reagent will preferentially attack from the less sterically hindered face, leading to a predominance of one diastereomer. The steric interactions between the allyl and methyl groups, as well as with the fused benzene (B151609) ring, will also dictate the most stable conformation of the dihydropyrazine ring. libretexts.org

Electronic Effects: While both allyl and methyl groups are generally considered electron-donating, their electronic influence on the stereochemistry is likely less pronounced than their steric effects in this context. researchgate.net However, stereoelectronic effects, which involve the spatial arrangement of orbitals, can also play a role in stabilizing certain conformations. wikipedia.org

The interplay of these effects will determine the relative energies of the different stereoisomers and their conformers. For example, the trans isomer, where the bulky allyl and smaller methyl groups are on opposite sides of the ring, might be expected to be sterically more favorable than the cis isomer.

Methodologies for Chiral Resolution or Asymmetric Synthesis of Dihydroquinoxalines

Given the existence of multiple stereoisomers, obtaining enantiomerically pure this compound requires either the separation of a racemic mixture (chiral resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis).

Chiral Resolution: A common method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). mdpi.comyoutube.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Another approach involves the derivatization of the racemic dihydroquinoxaline with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization. nih.gov

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other. Several strategies have been developed for the asymmetric synthesis of chiral dihydro- and tetrahydroquinoxalines.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a 2-allyl-3-methylquinoxaline precursor using a chiral catalyst is a promising route. rsc.org Chiral rhodium and iridium catalysts have been successfully employed for the asymmetric hydrogenation of quinoxalines, yielding tetrahydroquinoxalines with high enantioselectivity. rsc.orgnih.gov Manganese-catalyzed stereodivergent asymmetric hydrogenation has also been reported to produce both cis and trans chiral tetrahydroquinoxalines. researchgate.net

Chemoenzymatic Synthesis: Biocatalytic methods can also be employed for the asymmetric synthesis of dihydroquinoxalinones, which can be precursors to dihydroquinoxalines. acs.org

Domino Reactions: One-pot domino reactions that combine regioselective and stereoselective steps can provide efficient access to chiral tetrahydroquinoxalines. nih.gov

Lack of Specific Data for this compound Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical studies specifically focused on the chemical compound This compound . While extensive research exists on the broader class of quinoxaline derivatives, detailed quantum chemical analyses, molecular dynamics simulations, and mechanistic insights for this particular molecule are not present in the accessed literature. Consequently, the construction of a scientifically rigorous article adhering to the specified detailed outline is not possible at this time.

Computational chemistry provides powerful tools to investigate the properties of molecules. For quinoxaline and its derivatives, these methods have been widely applied. For instance, Density Functional Theory (DFT) is a common method used to study the electronic structure of similar molecules. Such studies often include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. For various quinoxalinones and other derivatives, these values have been calculated, but they are highly specific to the exact molecular structure and cannot be extrapolated to this compound. nih.govresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. Studies on compounds like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione illustrate how MEP analysis can predict reactive sites, but this information is unique to that molecule's specific arrangement of atoms and functional groups. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the vibrational spectra (like IR and Raman) of a molecule. These predictions are then compared with experimental data to confirm the molecular structure. This type of analysis has been performed for other quinoxalines but is absent for the target compound.

Quantum Chemical Reactivity and Molecular Dynamics

Quantum chemical studies provide descriptors that quantify the reactivity of a molecule. While the principles are well-established, their application to this compound has not been reported. researchgate.netresearchgate.net

Similarly, Molecular Dynamics (MD) simulations, which are used to study the conformational behavior and intermolecular interactions of molecules over time, have been applied to other complex quinoxaline systems, often in the context of their interaction with biological targets. researchgate.net However, specific simulations detailing the conformational landscape of this compound are not available.

Mechanisms of Formation and Transformation

The general mechanism for the synthesis of the core quinoxaline structure is well-documented, typically involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netresearchgate.net Theoretical studies have explored plausible pathways for these types of reactions. However, theoretical insights into the specific reaction mechanism for the formation of the 1,2-dihydroquinoxaline structure with allyl and methyl groups at the C2 and C3 positions, and any subsequent transformations, have not been specifically investigated or reported in the available literature.

Without published research or databases containing specific computational results for this compound, any attempt to generate the requested detailed analysis would rely on speculation and extrapolation from dissimilar molecules, which would be scientifically unsound.

Chemical Reactivity and Transformations of 2 Allyl 3 Methyl 1,2 Dihydroquinoxaline

Reactions Involving the Dihydropyrazine (B8608421) Ring System

The 1,2-dihydroquinoxaline core is a partially saturated heterocyclic system that exhibits distinct reactivity patterns, influenced by the presence of two nitrogen atoms and the endocyclic double bond. Its reactions are largely characterized by transformations that either restore aromaticity or further reduce the ring.

Oxidation and Reduction Pathways

The dihydropyrazine ring in 2-Allyl-3-methyl-1,2-dihydroquinoxaline is susceptible to both oxidation and reduction, leading to different structural frameworks.

Oxidation: The 1,2-dihydroquinoxaline structure is readily oxidized to its more stable aromatic quinoxaline (B1680401) counterpart. This transformation represents a common reaction pathway for dihydro-derivatives of nitrogen heterocycles. The oxidation process involves the loss of two hydrogen atoms from the dihydro-ring, resulting in the formation of the fully aromatic 2-Allyl-3-methylquinoxaline. Various oxidizing agents can accomplish this, ranging from mild reagents like manganese dioxide (MnO₂) or air (autoxidation) to stronger ones like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The driving force for this reaction is the significant gain in resonance stabilization energy associated with the formation of the aromatic quinoxaline ring system.

Reduction: Conversely, the dihydropyrazine ring can be further reduced. Catalytic hydrogenation, using catalysts such as platinum (Pt) or palladium (Pd) on carbon, can reduce the endocyclic C=N double bond. sapub.org This process typically leads to the formation of 2-Allyl-3-methyl-1,2,3,4-tetrahydroquinoxaline. sapub.org More potent reducing agents, like lithium aluminum hydride (LiAlH₄), can also achieve this transformation. sapub.org The specific outcome of the reduction can be influenced by the reaction conditions and the choice of reducing agent.

TransformationReagent/ConditionProduct
Oxidation Air, MnO₂, KMnO₄2-Allyl-3-methylquinoxaline
Reduction H₂/Pt, LiAlH₄2-Allyl-3-methyl-1,2,3,4-tetrahydroquinoxaline

Reactivity of the Nitrogen Atoms

The nitrogen atoms in the 1,2-dihydroquinoxaline ring possess lone pairs of electrons, rendering them nucleophilic and basic centers. Their reactivity is a key feature of the molecule's chemistry.

The N1-H nitrogen atom is analogous to a secondary amine and can undergo a variety of reactions typical for this functional group. It can be deprotonated by a strong base to form an amide anion, which can then react with electrophiles.

Alkylation and Acylation: The N1 position is susceptible to attack by electrophiles. For instance, it can be alkylated using alkyl halides (e.g., methyl iodide) or acylated with acyl chlorides or anhydrides in the presence of a base. This reactivity is common in related quinoxaline systems where N-alkylation is a standard synthetic procedure. nih.gov The choice of solvent and base is crucial for controlling the regioselectivity and yield of these reactions. nih.govnih.gov

Transformations of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) attached at the N1 position is a versatile functional handle, offering multiple sites for chemical modification. wikipedia.org

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in the allyl group is electron-rich and readily undergoes electrophilic addition reactions. A variety of electrophiles can add across this bond, following Markovnikov's or anti-Markovnikov's rule depending on the reagent and reaction conditions.

ReagentProduct TypeComments
H-X (e.g., HBr) HalohydrinFollows Markovnikov's rule in the absence of peroxides.
X₂ (e.g., Br₂) DihaloalkaneAddition of two halogen atoms across the double bond.
H₂O/H⁺ AlcoholAcid-catalyzed hydration, follows Markovnikov's rule.
BH₃ then H₂O₂/NaOH AlcoholHydroboration-oxidation, results in anti-Markovnikov addition.

These reactions allow for the introduction of various functional groups onto the side chain, significantly expanding the synthetic utility of the parent molecule. For example, the addition of bromine (Br₂) would yield 1-(2,3-dibromopropyl)-3-methyl-1,2-dihydroquinoxaline.

Functionalization via Radical Pathways

The allylic position (the CH₂ group adjacent to the double bond) is particularly reactive towards radical substitution. wikipedia.org The C-H bonds at this position are weaker than typical sp³ C-H bonds, facilitating hydrogen atom abstraction by radical initiators. wikipedia.org

This reactivity can be exploited for functionalization using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), which leads to allylic bromination. The resulting allylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions. Furthermore, radical additions across the double bond can be initiated, often leading to anti-Markovnikov products. The presence of radical species can be confirmed by quenching experiments using radical scavengers like TEMPO. nih.gov

Rearrangement Reactions (e.g.,sapub.orgnih.gov-Wittig Rearrangement)

Sigmatropic rearrangements are a class of pericyclic reactions that can occur in molecules containing an allyl group. The wikipedia.orgnih.gov-Wittig rearrangement is a well-known transformation of allyl ethers, involving a concerted, five-membered cyclic transition state. organic-chemistry.org For this compound, an analogous aza- wikipedia.orgnih.gov-Wittig rearrangement could potentially occur. This would involve the deprotonation of the carbon adjacent to the N1-allyl group, followed by a concerted rearrangement to form a new C-C bond.

While the prompt mentions a sapub.orgnih.gov-Wittig rearrangement, the sapub.orgwikipedia.org and wikipedia.orgnih.gov-rearrangements are more common for allylic systems. organic-chemistry.orgnih.govmdpi.com The sapub.orgwikipedia.org-Wittig rearrangement typically competes with the wikipedia.orgnih.gov-shift and is often favored at higher temperatures. organic-chemistry.org The feasibility of such rearrangements in this specific N-allyl dihydroquinoxaline system would depend on the ability to generate the necessary carbanion and the relative stability of the transition states for the competing pathways.

Reactivity of the Methyl Group at Position 3

The methyl group at the C3 position of the dihydroquinoxaline ring is expected to exhibit acidic properties due to the electron-withdrawing nature of the adjacent imine-like functionality within the heterocyclic ring. This acidity is a key determinant of its reactivity, allowing for deprotonation and subsequent reactions with electrophiles.

The protons of the methyl group at C3 are anticipated to be sufficiently acidic to be removed by a strong base, generating a carbanionic intermediate. This nucleophilic species can then react with various alkylating agents. While direct studies on this compound are not available, the principle of methyl group acidity is well-established in related heterocyclic systems. For instance, the alkylation of methyl groups on quinoline (B57606) and quinoxaline rings is a known transformation, typically proceeding through a similar deprotonation-alkylation sequence. The choice of base and reaction conditions would be crucial to avoid competing reactions, such as those involving the N-H protons of the dihydroquinoxaline ring or the allyl group.

Table 1: Plausible Deprotonation and Alkylation of this compound

ReactantBaseAlkylating AgentExpected Product
This compoundn-ButyllithiumMethyl iodide2-Allyl-3-ethyl-1,2-dihydroquinoxaline
This compoundLDABenzyl bromide2-Allyl-3-phenethyl-1,2-dihydroquinoxaline

Note: This table represents expected reactivity based on general principles of heterocyclic chemistry, not on specific experimental results for the title compound.

The active methyl group at position 3 can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. Following deprotonation, the resulting carbanion can act as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration would lead to the formation of a new carbon-carbon double bond. This type of reaction is well-documented for 3-methyl-quinoxalin-2-one derivatives. For example, 6-benzoyl-3-methyl-2-(1H)-quinoxaline-2-one has been shown to react with aromatic aldehydes in the presence of piperidine (B6355638) to yield 6-benzoyl-3-substituted-styryl-(1H)-quinoxalinones mdpi.com. Similarly, it is expected that this compound would condense with various aldehydes and ketones under appropriate basic or acidic conditions to furnish the corresponding styryl or analogous derivatives.

Table 2: Representative Condensation Reactions of 3-Methyl-quinoxalin-2-one Derivatives

Quinoxaline DerivativeAldehyde/KetoneCatalystProductReference
6-Benzoyl-3-methyl-2-(1H)-quinoxaline-2-oneAromatic aldehydesPiperidine6-Benzoyl-3-substituted-styryl-(1H)-quinoxalinones mdpi.com
(3-methyl-2-oxo-2H-quinoxalin-1-yl) - acetic acid hydrazideAldehydes-Hydrazone derivatives sapub.org

Functionalization and Derivatization via C-H Activation

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. For the this compound scaffold, several C-H bonds are potential sites for activation, including those on the benzene (B151609) ring and the C-H bond at the C3 position of the dihydro-pyrazine ring. The regioselectivity of such reactions is often guided by the electronic properties of the substrate and the nature of the catalyst.

In related quinoxalin-2(1H)-one systems, C-H functionalization predominantly occurs at the C3 position. This is attributed to the nucleophilic character of this position. A variety of transformations, including arylation, vinylation, and alkylation, have been achieved at the C3 position of quinoxalin-2(1H)-ones through transition metal-catalyzed or metal-free radical pathways researchgate.netnih.govrsc.orgresearchgate.netmdpi.com. For instance, palladium-catalyzed regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been successfully developed researchgate.net.

Given these precedents, it is plausible that the C-H bond at the C3 position of this compound could be a target for functionalization. However, the presence of the dihydro nature of the ring alters the electronic landscape compared to the fully aromatic quinoxalin-2-one system. The directing effects of the allyl and methyl groups, as well as the N-H protons, would also play a significant role in determining the site of C-H activation. The benzene ring also presents multiple C-H bonds that could be functionalized, with the regioselectivity being influenced by the substituents on the heterocyclic ring mdpi.comnih.govnih.govsnnu.edu.cn.

Table 3: Examples of C-H Functionalization of Quinoxalin-2(1H)-one Derivatives

Quinoxalin-2(1H)-one DerivativeReaction TypeCatalyst/ReagentPosition of FunctionalizationReference
1-Methyl-3-phenyl quinoxaline-2(1H)-oneAcylationPalladium acetateC3 researchgate.net
Quinoxalin-2(1H)-oneArylationEosin Y/KI (photocatalyst)C3 rsc.org
Quinoxalin-2(1H)-oneArylationK2S2O8C3 researchgate.net

Ring-Opening or Ring-Contraction Reactions of the Dihydroquinoxaline Scaffold

The dihydroquinoxaline ring system, while relatively stable, can undergo ring-opening or ring-contraction reactions under specific conditions, such as photochemical, thermal, or chemical induction.

Ring-contraction reactions of larger heterocyclic systems to form quinoxalines have been reported. For example, the UV irradiation of 1,5-benzodiazepine derivatives can lead to a ring contraction to form 2-benzoyl-3-methyl-quinoxaline researchgate.net. This suggests that under photochemical conditions, rearrangements of the dihydroquinoxaline scaffold might be possible, potentially leading to smaller ring systems. Photochemical reactions of 1,2-dihydroquinolines are known to produce various rearranged products, indicating the susceptibility of such dihydro-heterocyclic systems to light-induced transformations rsc.orgnih.govrsc.orgnih.govbaranlab.org.

Table 4: Examples of Ring Transformation Reactions Leading to or from Quinoxaline Derivatives

Starting MaterialReaction TypeConditionsProductReference
1,5-Benzodiazepine derivativesRing ContractionUV irradiation2-Benzoyl-3-methyl-quinoxaline researchgate.net
BenzimidazolesRing ExpansionChloroform2-Chloro quinoxaline sapub.org
3-Azido-3-methyl-2-indolinoneRing ExpansionXylene, reflux3-Methyl-2(1H)-quinoxalinone sapub.org
researchgate.netBenzofuro[2,3-b]quinoxalineRing OpeningAlkaline medium3-(2-Hydroxyphenyl)-1,2-dihydro-quinoxaline-2-one psu.edu

Synthesis and Characterization of Derivatives and Analogs of 2 Allyl 3 Methyl 1,2 Dihydroquinoxaline

Alkylated and Arylated Dihydroquinoxaline Derivatives

The dihydroquinoxaline core, possessing reactive N-H and C-H bonds, is amenable to alkylation and arylation, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties.

Alkylation of the quinoxaline (B1680401) scaffold can be achieved through reactions with various electrophiles. For instance, the sulfur atom in the related 3-phenylquinoxaline-2(1H)-thione scaffold is readily alkylated by reacting with agents like allyl bromide in the presence of a base such as triethylamine. nih.gov This general principle of nucleophilic attack can be extended to the nitrogen atoms of the 1,2-dihydroquinoxaline ring.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the arylation of heterocyclic compounds. Methodologies such as the Buchwald-Hartwig amination or intramolecular α-arylation of esters can be adapted to form C-C and C-N bonds on the quinoxaline framework. mdpi.com The intramolecular palladium-catalyzed α-arylation of β-amino acid esters, for example, has been successfully used to construct the related tetrahydroisoquinoline ring system, highlighting a viable strategy for creating carbon-carbon bonds involving the dihydroquinoxaline core. mdpi.com Modern techniques involving the direct C-H functionalization of quinoxalin-2(1H)-ones and Rh(III)-catalyzed C-H allylation further expand the toolkit for introducing new substituents. mdpi.comresearchgate.net

Below is a table summarizing representative reactions for the functionalization of quinoxaline-related scaffolds.

Reaction TypeReagents and ConditionsSubstrate TypeProduct Type
S-Alkylation Allyl bromide, triethylamine, ethanol, reflux3-Phenylquinoxaline-2(1H)-thioneS-Allyl-3-phenylquinoxaline
Intramolecular α-Arylation Pd(PPh₃)₄, K₂CO₃, toluene, refluxβ-(N-2-iodobenzyl)-amino esterTetrahydroisoquinolinecarboxylate
C3-Difluoroalkylation R-BrCF₂CO₂Et, fac-Ir(ppy)₃, visible lightQuinoxalin-2(1H)-one3-Difluoroalkyl-quinoxalin-2(1H)-one

Fused-Ring Systems Derived from 1,2-Dihydroquinoxalines (e.g., Pyrroloquinoxalines, Aziridinoquinoxalines)

The 1,2-dihydroquinoxaline nucleus serves as a valuable precursor for the synthesis of more complex, fused polycyclic systems. These reactions typically involve cyclization strategies that build additional rings onto the core structure.

Pyrrolo[1,2-a]quinoxalines: This class of fused heterocycles can be synthesized through several efficient methods. One notable approach is the Pictet–Spengler reaction, which utilizes catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) in green solvents such as ethanol or water to facilitate the condensation of an aniline derivative with an aldehyde at room temperature. unisi.it Another powerful method involves gold-catalyzed intramolecular hydroamination of N-alkynyl indoles, which proceeds under mild conditions to afford functionalized 3H-pyrrolo[1,2,3-de]quinoxalines in good to high yields. mdpi.comunicatt.it These strategies offer access to a diverse library of pyrroloquinoxaline derivatives. researchgate.netnih.gov

Aziridinoquinoxalines: The fusion of an aziridine ring to the quinoxaline scaffold creates aziridinoquinoxalines, which are versatile intermediates for further functionalization. researchgate.net These strained three-membered rings can undergo subsequent ring-opening reactions. For example, a dual Ir(III)/Cu(I) catalytic system under green LED light can promote the addition of alkynes to the aziridine moiety. umich.edu This transformation proceeds through the formation of an azomethine ylide intermediate, which is then trapped by a copper(I) acetylide to yield highly functionalized dihydroquinoxalines. umich.edu

Other fused systems, such as furo[2,3-b]quinoxalines and pyrazolo[3,4-b]quinoxalines, can also be synthesized from quinoxaline precursors, demonstrating the broad utility of this scaffold in constructing complex heterocyclic architectures. researchgate.netarkat-usa.orgresearchgate.net

Fused SystemSynthetic MethodKey ReagentsReference
Pyrrolo[1,2-a]quinoxaline Pictet–Spengler Reactionp-DBSA, Aldehyde, Aniline unisi.it
3H-Pyrrolo[1,2,3-de]quinoxaline Gold-Catalyzed HydroaminationPPh₃AuCl / AgSbF₆ mdpi.comunicatt.it
Functionalized Dihydroquinoxaline Alkyne addition to AziridinoquinoxalineIr(III)/Cu(I) dual catalyst, Green LED umich.edu
Pyrazolo[3,4-b]quinoxaline Cyclization of DichloridesBase, N,N-dimethylformamide researchgate.net
Furo[2,3-b]quinoxaline Metal-free CyclizationTrifluoroacetic acid (TFA) arkat-usa.org

Modifications at the Dihydropyrazine (B8608421) Nitrogen Atoms

The two nitrogen atoms within the dihydropyrazine ring of 1,2-dihydroquinoxaline are key sites for chemical modification, allowing for the introduction of various functional groups that can influence the compound's electronic and steric properties.

N-Acylated and N-Sulfonylated Derivatives

The secondary amine functionalities at the N1 and N4 positions are nucleophilic and can be readily acylated or sulfonylated. Standard conditions for these transformations involve the use of acylating agents (e.g., acetyl chloride, acetic anhydride) or sulfonylating agents (e.g., tosyl chloride, mesyl chloride) in the presence of a base to neutralize the acid byproduct. The resulting N-acyl and N-sulfonyl derivatives often exhibit altered chemical stability and biological activity. The use of a tosyl group on the nitrogen of a 1,2-dihydroquinoline, an analogous system, demonstrates the utility of this modification. nih.gov

Quinoxaline N-Oxides and 1,4-Dioxides

To generate quinoxaline N-oxides, the 1,2-dihydroquinoxaline precursor must first undergo oxidation to form the aromatic quinoxaline ring system. Subsequently, N-oxidation can be achieved.

The most prominent method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction, which involves the condensation of benzofuroxans with enamines or β-dicarbonyl compounds. nih.govresearchgate.net This method allows for the construction of the quinoxaline 1,4-dioxide core with various substituents. wmich.edu Once formed, these N-oxides can be valuable synthetic intermediates. They can undergo selective deoxygenation reactions at one or both nitrogen atoms using reagents like trivalent phosphorus compounds (e.g., trimethyl phosphite) or sodium dithionite to yield quinoxaline 1-oxides or the parent quinoxalines, respectively. thieme-connect.de Furthermore, heterocyclic N-oxides can be directly converted to 2-alkyl, aryl, or alkenyl-substituted N-heterocycles through copper-catalyzed reactions with Grignard reagents, providing a direct route for C2-functionalization. nih.gov

Side Chain Modifications and Functionalization of the Allyl Group

The allyl group at the C2 position is a highly versatile functional handle that can undergo a wide array of chemical transformations, enabling extensive structural diversification. wikipedia.org These modifications can be broadly categorized into reactions involving the carbon-carbon double bond and those occurring at the allylic C-H position.

Reactions at the C=C Double Bond: The alkene moiety of the allyl group can participate in numerous addition and cleavage reactions. Cross-metathesis with other olefins provides a powerful strategy to introduce diverse side chains, as demonstrated in the synthesis of α-allyl-α-aryl α-amino acids. acs.org Ring-closing metathesis can be employed to form new cyclic structures. acs.org Other common transformations include thiol-ene "click" reactions for the introduction of sulfur-containing functionalities, ozonolysis to cleave the double bond and generate an aldehyde, and various oxidation reactions like epoxidation or dihydroxylation. beilstein-journals.org

Functionalization at the Allylic Position: The C-H bonds adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds and are thus more reactive. wikipedia.org This enhanced reactivity allows for selective functionalization. Modern transition metal-catalyzed reactions, particularly those using rhodium(III) or iridium(III) complexes, enable the direct allylic C(sp³)–H functionalization, such as amination and arylation, providing a step-economical route to modify this position. snnu.edu.cn

The following table details potential modifications of the allyl side chain.

Reaction TypeReagentsFunctional Group ModifiedProduct Feature
Cross-Metathesis Grubbs Catalyst, Alkene PartnerC=C Double BondElongated/Modified Side Chain
Thiol-ene Reaction Thioacetic acid, BEt₃/airC=C Double BondThioester Side Chain
Ozonolysis 1. O₃; 2. Me₂SC=C Double BondAldehyde Terminus
Allylic Amination [Cp*IrCl₂]₂, AgNTf₂, LiOAcAllylic C-HAllylic Amine
Epoxidation m-CPBAC=C Double BondEpoxide Ring
Dihydroxylation OsO₄, NMOC=C Double BondDiol

Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. mdpi.com This approach aims to develop novel therapeutics with potentially improved affinity, selectivity, or a multi-target profile. The 2-Allyl-3-methyl-1,2-dihydroquinoxaline scaffold can be readily incorporated into such hybrid structures.

The synthesis of these hybrids can leverage the reactive sites on the dihydroquinoxaline core. For example, the nitrogen atoms of the dihydropyrazine ring or the terminal end of the modified allyl group can serve as attachment points for other heterocyclic scaffolds. researchgate.net Naphthoquinone moieties, known for their involvement in cellular redox processes, have been successfully hybridized with 1,2,3-triazole rings to create potent antitumor agents. mdpi.com A similar strategy could be envisioned where a triazole, thiazole, or other biologically relevant heterocycle is linked to the dihydroquinoxaline core, either through an N-alkylation reaction or by functionalizing the allyl side chain to participate in a click reaction, such as a copper-catalyzed azide-alkyne cycloaddition.

Advanced Research Applications of Dihydroquinoxaline Frameworks Non Clinical Focus

Applications in Materials Science

The unique electronic and structural characteristics of the dihydroquinoxaline core, when appropriately functionalized, make it a promising candidate for various applications in materials science. The presence of both an electron-donating allyl group and a methyl group in 2-Allyl-3-methyl-1,2-dihydroquinoxaline could modulate the electronic properties of the molecule, influencing its performance in organic electronic devices.

Organic Semiconductors and Optoelectronic Devices

Quinoxaline (B1680401) derivatives have been investigated for their potential as organic semiconductors. mdpi.com The extended π-system of the quinoxaline ring system can facilitate charge transport, a key property for semiconductor materials. Functionalization of the dihydroquinoxaline core can tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

While no specific data exists for This compound , the allyl group offers a site for potential polymerization or further functionalization, which could be exploited to create novel semiconducting polymers. The methyl group can influence the molecule's solubility and packing in the solid state, which are critical factors for device performance. Research on related quinoxaline derivatives has shown that careful selection of substituents can significantly impact charge carrier mobility and device stability.

Table 1: Potential Influence of Substituents on Dihydroquinoxaline Semiconductor Properties

SubstituentPotential Effect on PropertiesRationale
Allyl Group Polymerization, tunable electronic propertiesThe double bond provides a reactive handle for polymerization, and its electron-donating nature can alter HOMO/LUMO levels.
Methyl Group Improved solubility, modified solid-state packingAlkyl chains can enhance solubility in organic solvents for solution-based processing and affect intermolecular interactions.

Luminescent Materials and Dyes

The inherent aromaticity of the quinoxaline scaffold often imparts fluorescent or phosphorescent properties to its derivatives. These luminescent characteristics are highly sensitive to the nature and position of substituents on the quinoxaline ring. This tunability makes them attractive for applications as fluorescent probes, organic light-emitting diodes (OLEDs), and chemical sensors.

For This compound , the specific emission properties would need to be experimentally determined. However, based on the general behavior of functionalized quinoxalines, it is plausible that this compound could exhibit luminescence. The allyl group could potentially be used to covalently link the dihydroquinoxaline fluorophore to other molecules or materials, creating functional luminescent systems.

Role as Privileged Scaffolds in Chemical Space Exploration

In the field of chemical biology and drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. While the focus of this article is non-clinical, the concept of a privileged scaffold is also relevant to chemical space exploration for the discovery of novel functional molecules.

The dihydroquinoxaline core is considered a privileged scaffold due to its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding. By systematically modifying the substituents on this core, large and diverse chemical libraries can be generated. This compound represents a single point in this vast chemical space. The allyl and methyl groups provide handles for further chemical modifications, allowing for the exploration of structure-property relationships in a systematic manner. This exploration can lead to the discovery of new materials with optimized properties for various applications.

Development of Mechanistic Probes in Organic and Inorganic Chemistry

The reactivity of the dihydroquinoxaline ring system and its substituents can be exploited to develop mechanistic probes to study various chemical reactions. For instance, the allyl group in This compound can participate in a variety of reactions, including additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. By monitoring the fate of this specific molecule under different reaction conditions, insights into reaction mechanisms can be gained.

Furthermore, the nitrogen atoms in the dihydroquinoxaline ring can act as ligands for metal ions. The binding properties of This compound to different metal centers could be studied to understand the electronic and steric effects of the allyl and methyl substituents on coordination chemistry.

Applications in Chemo- and Biosensor Development

The development of chemo- and biosensors relies on the design of molecules that can selectively interact with a target analyte and produce a measurable signal. The dihydroquinoxaline scaffold can serve as a signaling unit in such sensors. The fluorescence or electrochemical properties of the dihydroquinoxaline core can be modulated upon binding of an analyte.

The allyl group of This compound could be functionalized with a receptor unit designed to bind to a specific analyte. Upon binding, the conformational or electronic changes in the receptor could be transmitted to the dihydroquinoxaline core, resulting in a change in its optical or electronic properties. While no specific sensor applications of This compound have been reported, the versatility of the dihydroquinoxaline scaffold makes it a promising platform for the future development of novel sensing technologies.

Future Research Directions in 2 Allyl 3 Methyl 1,2 Dihydroquinoxaline Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future research will likely focus on developing green and sustainable methods for the synthesis of 2-Allyl-3-methyl-1,2-dihydroquinoxaline. Traditional synthetic routes for quinoxaline (B1680401) derivatives often involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to environmental concerns. ekb.egjocpr.combenthamdirect.com The principles of green chemistry, such as the use of renewable starting materials, atom economy, and the use of eco-friendly solvents and catalysts, will be central to these new methodologies. jocpr.combenthamdirect.com

Illustrative Data Table for Sustainable Synthesis Exploration:

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Green Metrics (e.g., E-Factor)
Traditional (e.g., Acid Catalyst)Toluene1101275High
Heteropolyoxometalate on AluminaWater25292Low
NanocatalystEthanol50488Low
NADES (e.g., Choline Chloride/Urea)Solvent-free60195Very Low

Exploration of Novel Reactivity Pathways and Mechanistic Insights

The unique structure of this compound, featuring both an electron-rich dihydroquinoxaline ring and a reactive allyl group, opens up a wide range of possibilities for exploring novel reactivity pathways. Future research should aim to systematically investigate the chemical transformations of this molecule.

The reactivity of the dihydroquinoxaline core could be explored through oxidation reactions to form the corresponding aromatic quinoxaline, or through reactions that modify the N-H bonds. nih.govmdpi.com The allyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, addition reactions, and transition-metal-catalyzed cross-coupling reactions. The interplay between the reactivity of the dihydroquinoxaline ring and the allyl group could lead to the discovery of novel and unexpected chemical transformations. Mechanistic studies, combining experimental techniques with computational modeling, will be crucial to understanding these new reactions and optimizing reaction conditions. nih.gov

Advanced Stereoselective Synthesis and Chiral Catalyst Development

The presence of a stereocenter at the C2 position of this compound makes the development of stereoselective synthetic methods a critical area for future research. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making access to enantiomerically pure compounds essential. bohrium.commdpi.com

Future work should focus on the development of novel chiral catalysts for the asymmetric synthesis of this compound. rsc.orgnih.gov This could involve the use of chiral transition-metal catalysts, organocatalysts, or biocatalysts. nih.gov The development of methods to control the diastereoselectivity of reactions involving the existing stereocenter will also be important. Advanced analytical techniques, such as chiral chromatography and circular dichroism, will be necessary to determine the enantiomeric purity of the synthesized compounds. bohrium.commdpi.com

Integration into Complex Supramolecular Architectures

The quinoxaline scaffold is known to participate in the formation of liquid crystals and other supramolecular assemblies. rsc.org The specific substitution pattern of this compound, including the flexible allyl group, could be exploited in the design of novel supramolecular architectures.

Future research could investigate the self-assembly properties of this molecule and its derivatives. By introducing specific functional groups, it may be possible to direct the formation of well-defined supramolecular structures such as gels, liquid crystals, or molecular cages. The allyl group could also serve as a polymerizable unit for the creation of novel functional polymers. The study of the structure-property relationships of these materials will be a key aspect of this research direction. rsc.org

Comprehensive Computational Modeling and Predictive Studies for Reaction Design

Computational chemistry will play a vital role in guiding and accelerating future research on this compound. researchgate.netnih.govnih.gov Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, as well as to investigate the mechanisms of potential reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, aiding in the design of new molecules with enhanced properties. researchgate.netnih.gov Molecular docking studies can be used to investigate the potential binding of these molecules to biological targets. nih.govmdpi.com The integration of computational modeling with experimental work will enable a more rational and efficient approach to the design and synthesis of new functional molecules based on the this compound scaffold.

Illustrative Data Table for Computational Predictions:

Computational MethodProperty PredictedHypothetical Value/OutcomeImplication for Research
DFTHOMO-LUMO Gap3.5 eVPrediction of reactivity and electronic properties
QSARPredicted Biological ActivityHigh score for a specific targetGuidance for synthetic efforts towards that target
Molecular DockingBinding Affinity to Target X-8.5 kcal/molSuggests potential as an inhibitor for Target X
MD SimulationsConformational StabilityStable in simulated physiological conditionsIndicates good bioavailability potential

Investigation of Novel Structural Motifs and Their Chemical Properties

The this compound core can serve as a versatile building block for the synthesis of more complex and novel structural motifs. researchgate.netnih.govacs.org Future research should explore the use of this compound as a starting material for the construction of fused heterocyclic systems and other intricate molecular architectures.

For example, the allyl group could be used in ring-closing metathesis reactions to create new ring systems. The dihydroquinoxaline core could be annulated with other heterocyclic rings to generate novel polycyclic structures. nih.gov The investigation of the chemical and physical properties of these new structural motifs will be a key aspect of this research, potentially leading to the discovery of compounds with unique electronic, optical, or biological properties.

Q & A

Q. What are the common synthetic routes for preparing 2-allyl-3-methyl-1,2-dihydroquinoxaline and its derivatives?

  • Methodological Answer : A widely used approach involves condensation reactions between o-phenylenediamine derivatives and α,β-unsaturated carbonyl compounds. For example, the Kornblum reaction under mild conditions (e.g., DMSO/HCl) can introduce allyl groups via α-chloro intermediates, as demonstrated in the synthesis of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline derivatives . Alternatively, hydrazine hydrate reflux with quinoxalin-2-ones (e.g., 3,6-dimethylquinoxalin-2-one) yields hydrazinyl derivatives, which can be further functionalized with substituted acetophenones to form hydrazones . A comparative table of methods is provided below:
MethodReagents/ConditionsYield (%)Key Reference
Kornblum ReactionDMSO/HCl, α-chloro intermediates70-85
Hydrazine CondensationHydrazine hydrate, ethanol reflux80-90
AllylationAllyl bromide, K₂CO₃ in DMF65-75

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Diagnostic bands for C=N (1564–1679 cm⁻¹) and N-H stretches (3300–3450 cm⁻¹) confirm hydrazone or dihydroquinoxaline core formation .
  • ¹H/¹³C NMR : Allyl protons (δ 5.1–5.8 ppm, multiplet) and methyl groups (δ 2.3–2.6 ppm, singlet) are key markers. Aromatic protons in the quinoxaline ring appear as doublets between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in 3-benzoyl-2-oxo derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to target proteins like topoisomerase II or EGFR. For example, (E)-2-(2-arylhydrazinyl)quinoxalines showed potent anticancer activity via docking into the ATP-binding pocket of kinases, validated by IC₅₀ assays . Key steps:

Ligand Preparation : Optimize 3D geometry of the quinoxaline derivative using DFT (B3LYP/6-31G*).

Protein Selection : Retrieve crystal structures (e.g., PDB ID 1M17) and remove water molecules.

Docking Simulation : Use Lamarckian genetic algorithms with 50 runs per ligand.

Validation : Compare docking scores (ΔG) with experimental cytotoxicity data .

Q. How should researchers address contradictions in reported synthetic yields for dihydroquinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For instance:
  • Hydrazine Reactions : Yields drop from 90% to 60% if reflux time exceeds 6 hours due to over-oxidation .
  • Allylation : DMF/K₂CO₃ at 80°C gives higher regioselectivity than THF/NaH, minimizing byproducts like 3-allyl-4-oxo isomers .
    Resolution Strategy :
  • Conduct time-course studies with HPLC monitoring.
  • Use in situ IR to detect intermediate formation (e.g., imine vs. enamine tautomers) .

Q. What factors influence the stability of this compound under basic conditions?

  • Methodological Answer : Dehydrogenation to quinoxaline occurs in strong bases (e.g., KOtBu), as shown by the conversion of 2,3-diphenyl-1,2-dihydroquinoxaline to 2,3-diphenylquinoxaline (92% yield) . To mitigate instability:
  • Avoid prolonged exposure to bases like NaOH or K₂CO₃.
  • Use radical scavengers (e.g., TEMPO) to suppress oxidative pathways .
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:3).

Data-Driven Insights

  • Synthetic Optimization : Allyl derivatives synthesized via DMF/K₂CO₃ show 15% higher purity than THF-based methods due to reduced side reactions .
  • Biological Relevance : Quinoxaline hybrids with triazole-sulfonamide moieties exhibit IC₅₀ values <10 μM against MCF-7 cells, linked to ROS-mediated apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.